molecular formula C8H8ClNO2 B1315883 Methyl 6-(chloromethyl)nicotinate CAS No. 49668-90-8

Methyl 6-(chloromethyl)nicotinate

Cat. No. B1315883
CAS RN: 49668-90-8
M. Wt: 185.61 g/mol
InChI Key: UAYKHVMBFFBZFI-UHFFFAOYSA-N
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Description

“Methyl 6-(chloromethyl)nicotinate” is a chemical compound with the CAS Number: 49668-90-8 . It has a molecular weight of 185.61 and its IUPAC name is methyl 6-(chloromethyl)nicotinate . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 6-(chloromethyl)nicotinate” is 1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

“Methyl 6-(chloromethyl)nicotinate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 185.61 .

Scientific Research Applications

Synthesis in Medicinal Chemistry

Methyl 6-(chloromethyl)nicotinate has been utilized in the synthesis of various chemical compounds. For instance, it is an intermediate in the synthesis of novel anti-infective agents. A notable example is its role in the trifluoromethylation of an aryl iodide, which is a key step in creating cost-effective and safe pharmaceutical intermediates (Mulder et al., 2013).

Pharmacological Research

Research on methyl nicotinate, a related compound, has shown significant antinociceptive (pain-relieving) activity. This was demonstrated in experiments using the acetic acid-induced writhing and the hot plate test in mice, suggesting its potential in pain management (Erharuyi et al., 2015).

Dermatological Studies

The compound has been studied in dermatology, particularly in assessing skin sensitivity. For example, the cutaneous penetration of methyl nicotinate was investigated to understand its effect on individuals with sensitive skin compared to those with normal skin. This research can provide insights into skin reactions and penetration of similar chemicals (Issachar et al., 1998).

Cancer Research

Methyl nicotinate derivatives have been examined in cancer research. One study revealed that overexpression of nicotinamide N-methyltransferase in cancers leads to the consumption of methyl units, affecting the methylation potential of cancer cells. This results in an altered epigenetic state, which could be pivotal in understanding and treating various cancers (Ulanovskaya et al., 2013).

Hematological Applications

Methyl nicotinate has been used in enhancing peripheral blood collection. A study demonstrated that the local application of methyl nicotinate solution can effectively and safely improve peripheral blood collection, which is particularly beneficial for patients with venous blood collection phobia or difficulties (Zhu et al., 2022).

Safety And Hazards

“Methyl 6-(chloromethyl)nicotinate” is classified as a hazardous compound. It has been assigned the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotine, a synthetic nicotine analog, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . This suggests that there could be potential future directions for “Methyl 6-(chloromethyl)nicotinate” in similar applications.

properties

IUPAC Name

methyl 6-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKHVMBFFBZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571611
Record name Methyl 6-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(chloromethyl)nicotinate

CAS RN

49668-90-8
Record name Methyl 6-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 6-methylnicotinate (10 g, 66.2 mmol) was dissolved in dichloromethane (150 ml). 3-Chloroperoxybenzoic acid (17 g, 112 mmol) was added and the mixture was stirred for 3 hours at room temperature. Saturated NaHCO3 solution (200 ml) was added and the mixture was stirred for an additional hour. The dichloromethane layer was separated and the aqueous layer was extracted with dichloromethane (2×100 ml). The combined dichloromethane layers were washed with saturated NaHCO3 (aq) (100 ml), brine (100 ml) and dried (Na2SO4). After evaporation of the solvent methyl 6-(chloromethyl)nicotinate N-oxide (7.8 g, 51.0 mmol) was obtained as a creme colored solid, mp 90.4-90.8° C., which was combined with p-toluenesulfonyl chloride (10.7 g, 56.1 mmol) and dioxane (100 ml) under an Argon atmosphere. The reaction mixture was heated under reflux for 1 night. After cooling to room temperature the solvent was evaporated and the residue dissolved in dichloromethane (200 ml). The solution was washed with saturated Na2CO3 (aq) (2×100 ml), brine (50 ml) and dried (Na2SO4). After evaporation of the solvent the product was purified by column chromatography (SiO2, using hexane/ethyl acetate 10:2.5 as an eluens) to give methyl 6-(chloromethyl)nicotinate (5.71 g, 46% overall yield) as a slightly yellow solid. An analytically pure sample could be obtained by recrstallization from n-hexane, mp 63.5-63.8° C.; 1H-NMR (CDCl3) δ 3.94 (s, 3H) 4.70 (s, 2H), 7.58 (d, 1H, J=8.4 Hz), 8.30 (dd, 1H, J=8.1 Hz, J=2.2 Hz), 9.08 (d, 1H, J=1.5 Hz); Anal. Calcd. for C8H8ClNO2: C 51.77, H 4.34, N 7.55; found: C 51.50, H 4.23, N 7.46.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
methyl 6-(chloromethyl)nicotinate N-oxide
Quantity
7.8 g
Type
reactant
Reaction Step Four
Quantity
10.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Thionyl chloride (5.0 ml, 2.0 eq) was added dropwise to a solution of alcohol (III, 5.7 g) in anhydrous chloroform (50 mL) cooling with a water bath. The resulting solution was stirred at room temperature for 2 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution followed by CH2Cl2 extractions. The combined organic layers were dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and then passed through a silica gel pad (eluent 5% MeOH in CH2Cl2) to afford the desired product (7.0 g, 90%) as a off-white solid. MS-ESI m/z 186.09 (M+H)+; 1H NMR (CDCl3) δ 9.18 (d, J=2 Hz, 1H), 8.35 (dd, J=2 and 8.5 Hz, 1H), 7.61 (d, J=8.5 Hz, 1H), 4.74 (s, 2H), 3.98 (s, 3H) ppm.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (10.7 g, 56.1 mmol) was combined with 13 (7.8 g, 51.0 mmol) in dioxane (100 ml) under an Argon atmosphere. The reaction mixture was heated under reflux for 1 night. After cooling to room temperature the solvent was evaporated and the residue dissolved in dichloromethane (200 ml). The solution was washed with saturated Na2CO3 (aq) (2×100 ml), brine (50 ml) and dried (Na2SO4). After evaporation of the solvent the product was purified by column chromatography (SiO2, hexane/ethyl acetate 10:2.5) to give 14 (5.71 g, 30.8 mmol, 60%) as a slightly yellow solid. An analytically pure sample could be obtained by recrystallization from n-hexane, mp 63.5-63.8° C.; 1H-NMR (CDCl3) δ3.94 (s, 3H), 4.70 (s, 2H), 7.58 (d, 1H, J=8.4 Hz), 8.30 (dd, 1H, J 8.1 Hz, J=2.2 Hz), 9.08 (d, 1H, J=1.5 Hz); Anal. Calcd. for C8H8ClNO2: C 51.77, H 4.34, N 7.55; found: C 51.50, H 4.23, N 7.46.
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
60%

Synthesis routes and methods IV

Procedure details

Methyl 6-methylnicotinate 1-oxide (from Step 1) (6.0 g, 35.9 mmol) was added into the p-toluenesulfonyl chloride (10 g, 52.4 mmol) in 100 mL of 1,4-dioxane. The mixture was heated to reflux for 20 hours. Saturated sodium bicarbonate solution (200 ml) was added into the reaction and the mixture was transferred to separatory funnel. The compound was extracted using ethyl acetate (300 ml×2) and the combined ethyl acetate solution was dried over magnesium sulfate and evaporated to black solid (5.2 g, 78%). LC/MS, tr=1.52 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min with detection 254 nm, at 50° C.). ES-MS m/z 186 (M+H). ES-HRMS m/z 186.0314 (M+H calcd for C8H9ClNO2 requires 186.0316).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Add 6-hydroxymethyl-nicotinic acid methyl ester (9.6 g, 57.4 mmol) and dichloromethane (200 mL) to a flask and cool to 0° C. Add thionyl chloride (10.25 g, 86.14 mmol). Stir the mixture at room temperature for 1 hr. Concentrate the reaction mixture under reduce pressure to give the crude 6-chloromethyl-nicotinic acid methyl ester (13 g, 102% yield) as a yellow solid. MS (m/z): 223 (M+1).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Soler, E Figueras, J Serrano-Plana… - Inorganic …, 2015 - ACS Publications
The conjugation of redox-active complexes that can function as chemical nucleases to cationic tetrapeptides is pursued in this work in order to explore the expected synergistic effect …
Number of citations: 25 pubs.acs.org
L Simic - 2021 - duo.uio.no
The rapid spread of antimicrobial resistance poses a great threat to global health. According to the World Health Organization’s list of priority pathogens, carbapenem-resistant Gram-…
Number of citations: 0 www.duo.uio.no
M Soler, M Gonzalez-Bartulos, E Figueras… - Organic & …, 2016 - pubs.rsc.org
Peptide conjugates incorporating the N-based ligands Me2PyTACN or (S,S′)-BPBP at the N- or the C-terminus of the cell-penetrating peptide BP16 were synthesized (PyTACN–BP16 (…
Number of citations: 10 pubs.rsc.org
JG Liu, Y Naruta, F Tani - Chemistry–A European Journal, 2007 - Wiley Online Library
Two synthetic models of the active site of cytochrome c oxidase–-[(LN4-OH) CuI-FeIIACHTUNGTRENNUNG (TMP)]+(1a) and [(LN3-OH) CuI-FeIIACHTUNGTRENNUNG (TMP)]+(2a)—…
M Soler Vives, M González-Bártulos… - … Chemistry, 2016, vol …, 2016 - dugi-doc.udg.edu
Peptide conjugates incorporating the red-ox active ligands Me2PyTACN or (S,S')-BPBP at the N- or the C-terminus of the cell-penetrating peptide BP16 were synthesized (PyTACN-…
Number of citations: 2 dugi-doc.udg.edu
X Shen, Y Pan, G Liang - European Journal of Inorganic …, 2023 - Wiley Online Library
In this study, macrocyclic complexes of Mn (II) with pH‐responsive relaxivities were developed. The ligands were based on the rigid MPi platform, which was composed of a …
G Roelfes, ME Branum, L Wang, L Que… - Journal of the …, 2000 - ACS Publications
Many DNA cleaving agents use metal ions and O2 to cause oxidative damage to DNA. 1 The most prominent of these is the iron complex of the glycopeptide bleomycin (Fe (BLM)), 2 …
Number of citations: 106 pubs.acs.org

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